4-((4-Methylpiperazin-1-yl)methyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)10-11-2-4-12(15)5-3-11/h2-5,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNCSOWZLAPYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Methylpiperazin 1 Yl Methyl Phenol and Its Academic Analogues
Direct Synthesis Approaches
Direct synthetic routes to 4-((4-methylpiperazin-1-yl)methyl)phenol primarily involve the formation of the pivotal benzylic carbon-nitrogen bond. The most common and efficient methods include the Mannich reaction, reductive alkylation, and condensation reactions with phenolic aldehyde precursors.
Mannich Reaction Protocols for Aminomethylation
The Mannich reaction is a cornerstone of organic synthesis for the aminomethylation of acidic C-H bonds, including those in phenols. ias.ac.in This three-component condensation reaction involves an active hydrogen compound (phenol), formaldehyde (B43269), and a secondary amine (N-methylpiperazine) to yield a Mannich base. nih.gov The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and N-methylpiperazine, which then undergoes electrophilic aromatic substitution with the electron-rich phenol (B47542) ring.
The general protocol for the synthesis of phenolic Mannich bases involves reacting equimolar quantities of the phenol, formaldehyde, and a secondary amine in a suitable solvent, such as ethanol (B145695). ias.ac.in In some instances, the reaction may be facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields. oarjbp.com For example, the synthesis of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole was achieved by the condensation of indole (B1671886) and the appropriate piperazine (B1678402) derivative with formalin under microwave irradiation. oarjbp.com
A study on the synthesis of anti-inflammatory agents involved the reaction of benzimidazole (B57391) derivatives with 1-substituted piperazines and formaldehyde in methanol (B129727), with the addition of concentrated HCl, followed by refluxing. jddtonline.info This highlights the versatility of the Mannich reaction in preparing a diverse range of piperazine-containing Mannich bases.
| Phenolic/Heterocyclic Substrate | Amine | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde | Secondary Amine (e.g., Piperidine) | Ethanol, Reflux | Phenolic Mannich Base | ias.ac.in |
| Indole | 4-(2,5-Dimethylphenyl)piperazine | Methanol, Formalin, Microwave (100W, 5 min) | 3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl}-1H-indole | oarjbp.com |
| Benzimidazole Derivative | 1-Methylpiperazine (B117243) | Methanol, Formaldehyde, conc. HCl, Reflux (10 hrs) | 1-((4-Methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole Derivative | jddtonline.info |
Reductive Alkylation Strategies Involving N-Methylpiperazine
Reductive amination, or reductive alkylation, offers an alternative and highly efficient method for the synthesis of amines. researchgate.net This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. orgsyn.org For the synthesis of this compound, this strategy would involve the reaction of 4-hydroxybenzaldehyde (B117250) with N-methylpiperazine in the presence of a suitable reducing agent.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option. researchgate.net Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) in the presence of an acid catalyst, or catalytic hydrogenation can also be utilized. organic-chemistry.org A stepwise procedure, involving the initial formation of the imine in a solvent like methanol followed by reduction with NaBH₄, can be advantageous in cases where dialkylation is a potential side reaction. organic-chemistry.org
While a specific protocol for the direct reductive amination of 4-hydroxybenzaldehyde with N-methylpiperazine is not extensively detailed in the provided literature, the general applicability of this method is well-established for a wide range of aldehydes and amines. researchgate.netorganic-chemistry.org
Condensation Reactions with Phenolic Aldehyde Precursors
Direct condensation of a phenolic aldehyde with an amine can also lead to the formation of the target compound, typically through the formation of an imine followed by reduction. A relevant example is the synthesis of N-methylpiperazine itself, which can be prepared by the condensation of piperazine with formaldehyde, followed by hydrogenation. google.com This process highlights the reactivity of formaldehyde and piperazine derivatives in condensation reactions.
The initial step involves the reaction of piperazine and formaldehyde in a solvent like methanol to form a condensation product. google.com This intermediate is then hydrogenated in the same reactor using a catalyst such as Raney nickel under hydrogen pressure. google.com This two-step, one-pot procedure offers a streamlined approach to N-alkylated piperazines. While this example focuses on the formation of the amine reactant, the principles can be extended to the reaction of 4-hydroxybenzaldehyde with N-methylpiperazine, where the resulting iminium ion would be subsequently reduced to yield this compound.
Targeted Synthesis of Functionally Modified Derivatives
The functional modification of this compound and its analogues is crucial for tuning their physicochemical and biological properties. This can be achieved by diversifying the piperazine moiety or by functionalizing the phenolic ring.
Strategies for Diversifying the Piperazine Moiety
The piperazine ring presents a versatile scaffold for chemical modification. One common strategy involves the acylation of the secondary amine in a piperazine precursor. For instance, a library of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives was synthesized by coupling 4-(1-piperazinyl)phenol with various benzoyl chlorides or benzoic acids under basic conditions. nih.gov This approach allows for the introduction of a wide range of substituents on the piperazine nitrogen, thereby modulating the compound's properties.
Another approach involves the alkylation of the piperazine nitrogen. The synthesis of hybrid molecules combining pharmacophoric elements of aminotetralin and piperazine fragments demonstrates this strategy. nih.gov These syntheses often involve multi-step sequences to build the desired molecular architecture, highlighting the modularity of the piperazine scaffold in drug design.
| Starting Material | Reagent | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| 4-(1-Piperazinyl)phenol | Substituted Benzoyl Chlorides | Acylation | (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanones | nih.gov |
| 4-(1-Piperazinyl)phenol | Substituted Benzoic Acids/HBTU | Amide Coupling | (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanones | nih.gov |
| (2S)-3-(2-Methylpiperazine-1-yl)phenol | tert-Butoxycarbonyl-L-valine/BOP | Amide Coupling | Piperazine-valine conjugate intermediate | nih.gov |
Phenolic Ring Functionalization Techniques
The phenolic ring is amenable to various functionalization reactions, allowing for the introduction of substituents that can influence the compound's electronic and steric properties. Direct Csp²-H functionalization of unprotected phenols has emerged as a powerful tool for this purpose. nih.govresearchgate.net These methods enable the formation of new carbon-carbon bonds on the aromatic ring in an atom-economical manner. nih.gov
Common functionalization techniques for phenols include:
Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the phenolic ring, though it may sometimes lead to over-alkylation. researchgate.net
Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups, which can serve as handles for further transformations. snnu.edu.cn
Nitration: The phenolic ring can be nitrated, and the resulting nitro group can be subsequently reduced to an amino group, providing a point for further derivatization. nih.gov
Mannich Reaction: As discussed earlier, the Mannich reaction can also be used to introduce additional aminomethyl groups onto the phenolic ring, particularly if there are multiple activated positions. nih.govnih.gov
The choice of functionalization strategy depends on the desired substituent and the regioselectivity required. These techniques provide a robust toolbox for the synthesis of a diverse array of functionally modified phenolic compounds. nih.gov
Incorporation into Complex Heterocyclic Frameworks
The this compound moiety and its academic analogues serve as versatile synthons in the construction of more complex heterocyclic systems. A notable strategy involves the use of aldehyde derivatives, such as 4-(4-methylpiperazin-1-yl)benzaldehyde, as key precursors for building substituted pyrimidine (B1678525) frameworks. This approach leverages well-established multicomponent reaction pathways to create libraries of compounds with potential applications in medicinal chemistry. escholarship.org
A robust, multi-step synthesis has been developed to produce a range of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives. escholarship.org The general pathway commences with a Claisen-Schmidt condensation reaction between 4-(4-methylpiperazin-1-yl)benzaldehyde and a variety of substituted acetophenones. This base-catalyzed reaction yields α,β-unsaturated carbonyl compounds, specifically (2E)-3-[4-(4-methylpiperazin-1-yl)phenyl]-1-arylprop-2-en-1-ones, which act as crucial intermediates. escholarship.org
Following the formation of these chalcone-like precursors, the heterocyclic pyrimidine ring is constructed through a subsequent cyclocondensation reaction. These intermediates are reacted with reagents such as formamidine, acetamidine, or guanidine (B92328) to afford the final substituted 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives. escholarship.org This synthetic route allows for structural diversity by varying the substituents on the aryl ring originating from the acetophenone (B1666503) and by selecting different amidine sources to modify the 2-position of the pyrimidine ring. escholarship.org
The table below details various examples of the 4,6-disubstituted pyrimidine derivatives synthesized through this methodology, highlighting the different functional groups incorporated into the final heterocyclic framework. escholarship.org
Table 1: Examples of Synthesized 4-[4-(4-Methylpiperazin-1-yl)phenyl]-6-arylpyrimidine Derivatives
| Compound ID | Ar (A-Ring Substituent) | R1 | R2 |
|---|---|---|---|
| 12 | 4-Fluorophenyl | H | H |
| 13 | 4-Fluorophenyl | H | Me |
| 14 | 4-Fluorophenyl | H | NH₂ |
| 15 | 3-Fluorophenyl | H | H |
| 16 | 3-Fluorophenyl | H | Me |
| 17 | 3-Fluorophenyl | H | NH₂ |
| 18 | 2-Fluorophenyl | H | H |
| 19 | 2-Fluorophenyl | H | Me |
| 20 | 2-Fluorophenyl | H | NH₂ |
| 21 | 2,4-Difluorophenyl | H | H |
| 22 | 2,4-Difluorophenyl | H | Me |
| 23 | 2,4-Difluorophenyl | H | NH₂ |
| 24 | 3,4-Dichlorophenyl | H | H |
| 25 | 3,4-Dichlorophenyl | H | Me |
| 26 | 3,4-Dichlorophenyl | H | NH₂ |
| 27 | 2,4-Dichlorophenyl | H | H |
| 28 | 2,4-Dichlorophenyl | H | Me |
| 29 | 2,4-Dichlorophenyl | H | NH₂ |
| 30 | 2,6-Dichlorophenyl | H | NH₂ |
| 31 | 3,5-Bis(trifluoromethyl)phenyl | H | H |
| 32 | 3,5-Bis(trifluoromethyl)phenyl | H | NH₂ |
| 33 | 3-(Trifluoromethyl)phenyl | H | NH₂ |
Data sourced from Taylor et al., 2024. escholarship.org
Advanced Spectroscopic and Structural Characterization in Chemical Research
Spectroscopic Techniques for Molecular Elucidation
Spectroscopic methods are indispensable tools for determining the structure of molecules. By analyzing the interaction of electromagnetic radiation with a compound, detailed information about its atomic and molecular composition can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-((4-Methylpiperazin-1-yl)methyl)phenol, the expected signals would correspond to the aromatic protons on the phenol (B47542) ring, the methylene (B1212753) bridge protons, the piperazine (B1678402) ring protons, and the methyl group protons. The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different types of carbon atoms in a molecule. For this compound, distinct signals would be expected for the carbons of the phenol ring, the methylene bridge carbon, the carbons of the piperazine ring, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl and the methylene-piperazine substituents.
While specific, experimentally-derived NMR data for this compound is not widely available in peer-reviewed literature, chemical suppliers like BroadPharm indicate the availability of such data upon request. broadpharm.com Analysis of related piperazine-containing molecules can provide insights into the expected chemical shifts. For instance, in similar structures, the protons of the piperazine ring typically appear as multiplets in the aliphatic region of the ¹H NMR spectrum. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenolic -OH | Variable, broad | - |
| Aromatic C-H | 6.7 - 7.2 | 115 - 130 |
| Aromatic C-OH | - | 155 - 160 |
| Aromatic C-CH₂ | - | 128 - 135 |
| -CH₂- (bridge) | ~3.4 - 3.6 | ~60 - 65 |
| Piperazine -CH₂- | ~2.3 - 2.7 | ~50 - 55 |
| N-CH₃ | ~2.2 - 2.3 | ~45 - 50 |
Note: These are predicted values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methylene bridge, piperazine ring, and methyl group would be observed in the 2800-3000 cm⁻¹ region. mdpi.com Other key peaks would include C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹) and C-N stretching vibrations (typically in the 1000-1350 cm⁻¹ range).
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Phenolic O-H | 3200 - 3600 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2800 - 3000 | Stretching |
| Aromatic C=C | 1500 - 1600 | Stretching |
| C-O | 1200 - 1260 | Stretching |
| C-N | 1000 - 1350 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The phenol moiety in this compound is a chromophore. The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands characteristic of a substituted benzene (B151609) ring. These absorptions are due to π→π* electronic transitions. For phenolic compounds, typical absorption maxima (λ_max) are observed around 270-280 nm, which can be shifted depending on the substitution pattern and the solvent used. researchgate.netmdpi.com
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₂H₁₈N₂O), the expected exact mass is approximately 206.1419 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula with high accuracy. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the hydroxyphenylmethyl cation and the methylpiperazine radical cation. The NIST WebBook provides mass spectral data for the 1-methylpiperazine (B117243) fragment, which can be a useful reference in interpreting the fragmentation pattern. nist.gov
Solid-State Structural Analysis
While spectroscopic methods provide invaluable information about molecular structure, solid-state analysis techniques like X-ray diffraction offer a definitive picture of the atomic arrangement in the crystalline state.
Single Crystal X-ray Diffraction for Polymorph Characterization
As of this writing, a published single-crystal X-ray diffraction structure for this compound is not available in open-access crystallographic databases. However, studies on similar molecules, such as 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol, have been conducted. nih.gov Such studies reveal that the piperazine ring typically adopts a stable chair conformation in the solid state. nih.gov A crystal structure analysis of this compound would definitively establish its solid-state conformation, as well as intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atoms of the piperazine ring.
Table 3: Anticipated Crystallographic Parameters for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |
| Z (Molecules per unit cell) | Number of formula units in the unit cell |
| Bond Lengths and Angles | Precise geometric parameters of the molecule |
| Hydrogen Bonding Network | Description of intermolecular interactions |
| Conformation | e.g., Chair conformation of the piperazine ring |
Note: This table represents the type of data that would be obtained from a single crystal X-ray diffraction experiment.
Powder X-ray Diffraction for Crystalline Form Identification
Powder X-ray diffraction is a fundamental technique for the characterization of crystalline solids. It provides a unique fingerprint for a specific crystalline phase, which is determined by the arrangement of atoms within the crystal lattice. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), can be used to identify the crystalline form of a compound, determine its purity, and extract information about its crystal structure.
For a given crystalline form of this compound, a PXRD analysis would yield a distinct pattern of peaks at specific 2θ angles. The positions and relative intensities of these peaks are characteristic of the compound's crystal lattice parameters (a, b, c, α, β, γ). However, a search of scientific databases reveals no published PXRD data for this compound. Consequently, a data table of characteristic diffraction peaks cannot be compiled.
Interactive Data Table Placeholder: Powder X-ray Diffraction Data No published data is available for this compound.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|
Analysis of Intermolecular Interactions via Hirshfeld Surfaces
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, a unique "Hirshfeld surface" is generated for that molecule. This surface provides a graphical representation of the molecule's shape and its interactions with neighboring molecules.
The analysis of Hirshfeld surfaces can generate two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. These plots are instrumental in understanding the packing of molecules in the crystal and the forces that govern the stability of the crystalline structure.
As with PXRD, there is no specific research detailing the Hirshfeld surface analysis of this compound. Therefore, a quantitative breakdown of its intermolecular contacts and the corresponding fingerprint plots are not available.
Interactive Data Table Placeholder: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis No published data is available for this compound.
| Interaction Type | Contribution (%) |
|---|
Investigation of Biological Activities and Underlying Mechanisms in Cellular and in Vitro Models
Anticancer Research Applications
The core structure of 4-((4-Methylpiperazin-1-yl)methyl)phenol is a key component in several larger molecules designed for anticancer research. These studies have explored various mechanisms, from DNA repair modulation to the inhibition of cellular signaling pathways.
Modulation of DNA Repair Pathways (e.g., ERCC1-XPF Inhibition)
A significant area of research has been the role of a derivative of this compound in the inhibition of the ERCC1-XPF endonuclease, a critical complex in the nucleotide excision repair (NER) pathway. The NER pathway is crucial for repairing bulky DNA lesions, and its inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents.
A key compound in this research is 4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol) , designated as F06 , which incorporates the this compound moiety. F06 has been identified as an inhibitor of the ERCC1-XPF complex. researchgate.netnih.gov Studies have utilized F06 as a reference compound to develop more potent inhibitors. researchgate.netnih.gov The research in this area has led to the synthesis of novel derivatives with improved inhibitory effects on ERCC1-XPF activity. For instance, a derivative of F06, compound B9 (2-chloro-9-((3-((4-(2-(dimethylamino)ethyl)piperazin-1-yl)methyl)-4-hydroxyphenyl)amino)acridin-2-ol) , demonstrated a three-fold improvement in inhibition activity compared to F06, with an IC50 value of 0.49 μM. nih.gov This compound also showed a capacity to potentiate the cytotoxic effects of UV radiation and cyclophosphamide (B585) in colorectal cancer cells. nih.gov
These findings underscore the importance of the molecular scaffold containing this compound in the design of agents that can modulate DNA repair pathways, thereby potentially overcoming cancer chemoresistance. researchgate.netnih.govacs.org
Studies on Cell Proliferation Inhibition and Apoptosis Induction
Research into the anti-proliferative and pro-apoptotic activities of derivatives containing the this compound structure has yielded promising results in various cancer cell lines. While studies on the parent compound are limited, a notable curcumin (B1669340) analogue, 1,5-bis(4-hydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)penta-1,4-dien-3-one , has been investigated for its effects on human breast carcinoma cells.
This curcumin analogue was found to induce growth arrest and apoptosis in MDA-MB-231 and MCF-7 breast cancer cell lines. The IC50 values were determined to be 5 ng/ml and 10 ng/ml for MDA-MB-231 and MCF-7 cells, respectively. Notably, at these concentrations, the compound did not significantly affect the viability of non-tumorigenic normal breast epithelial cells (MCF-10). The induction of growth arrest was associated with the modulation of mitochondrial membrane potentials.
The table below summarizes the IC50 values of the curcumin analogue in the studied breast cancer cell lines.
| Cell Line | IC50 Value |
| MDA-MB-231 | 5 ng/ml |
| MCF-7 | 10 ng/ml |
These findings highlight the potential of molecules incorporating the this compound structure to selectively inhibit cancer cell proliferation and induce apoptosis.
Targeting Specific Cellular Signaling Pathways (e.g., Wnt/β-catenin, PKCθ, EGFR)
The curcumin analogue, 1,5-bis(4-hydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)penta-1,4-dien-3-one , has also been studied for its ability to target specific cellular signaling pathways implicated in cancer progression. Research has shown that this compound mediates its anticancer effects by targeting the PI3K/AKT/mTOR and PKC-theta signaling pathways in human breast carcinoma cells. A marked decrease in the phosphorylation of AKT, mTOR, and PKC-theta was observed in cancer cells treated with this analogue, which in turn affects their survival.
Furthermore, the compound was found to significantly inhibit the activation of RhoA, leading to a reduction in actin polymerization and cytoskeletal rearrangement in response to CXCL12.
While the Wnt/β-catenin and EGFR signaling pathways are critical targets in cancer therapy, current research has not extensively investigated the direct effects of this compound or its close derivatives on these specific pathways.
Research into Multidrug Resistance (MDR) Modulation
Based on the available scientific literature, there is currently no specific research investigating the role of this compound or its derivatives in the modulation of multidrug resistance in cancer cells.
Degradation of Specific Proteins (e.g., And1)
There is no available research data to suggest that this compound or its derivatives are involved in the degradation of specific proteins such as And1.
Antimicrobial Efficacy Studies
The piperazine (B1678402) nucleus is a well-known scaffold in medicinal chemistry, and various piperazine derivatives have been explored for their antimicrobial properties. apjhs.comnih.govresearchgate.netnih.gov Phenolic compounds also have a long history of use as antimicrobial agents. The combination of these two moieties in this compound suggests a potential for antimicrobial activity.
While direct studies on the antimicrobial efficacy of this compound are not extensively documented, the broader class of piperazine derivatives has shown significant activity against a range of bacterial and fungal strains. nih.govnih.gov For instance, various N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov However, their activity against fungi has been reported to be less potent. nih.gov
The research on related compounds suggests that the this compound structure could serve as a basis for the development of new antimicrobial agents. Further investigation is required to determine the specific antimicrobial spectrum and efficacy of this particular compound.
An article focusing solely on the biological activities of the chemical compound “this compound” cannot be generated as requested.
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the biological and neuropharmacological activities of the exact compound "this compound" to thoroughly address the outlined sections.
While numerous studies have investigated the antibacterial, antifungal, antitubercular, neuropharmacological, and anti-inflammatory properties of the broader classes of phenolic and piperazine-containing compounds, this research does not focus specifically on "this compound". Providing information on related analogs or derivatives would not adhere to the strict instruction to focus solely on the requested compound. Therefore, to ensure scientific accuracy and adherence to the provided constraints, the generation of the article is not possible at this time.
Antioxidant Activity Research
The antioxidant potential of phenolic compounds is well-documented, and they are known to counteract oxidative damage by neutralizing reactive oxygen species (ROS). jscholarpublishers.com The primary mechanisms behind their antioxidant action include hydrogen atom transfer, single electron transfer, and chelation of transition metals. nih.gov Phenolic compounds can donate a hydrogen atom to free radicals, which in turn interrupts the chain reactions of oxidation. wikipedia.org
The presence of the phenolic group in "this compound" suggests a predisposition for antioxidant activity. Research into derivatives containing both phenol (B47542) and piperazine moieties has shown promising results. For instance, a series of 1,3,5-triazine (B166579) analogues incorporating phenol and piperazine motifs were evaluated for their radical scavenging activity. Several of these compounds demonstrated significantly higher inhibition percentages compared to standards like Trolox and ascorbic acid. nih.gov Specifically, certain derivatives showed nearly double the inhibition after 60 minutes. nih.gov
Studies on other piperazine derivatives have further solidified the importance of the phenolic hydroxyl group for antioxidant properties. In an analysis of 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety, the compound featuring a hydroxyl group exhibited the highest antioxidant activity across DPPH, ABTS, and FRAP assays. nih.gov This underscores that the presence of a hydroxyl group is often essential for the antioxidant capabilities of these structures. nih.gov A review of piperazine compounds has also highlighted that coupling the piperazine ring with various heterocyclic and natural compounds that possess phenolic groups can lead to good antioxidant activity. researchgate.netasianpubs.org
While direct studies on "this compound" are not extensively available, the established antioxidant nature of phenolic compounds and the supporting evidence from related piperazine derivatives strongly suggest its potential as an antioxidant agent.
Table 1: Antioxidant Activity of Structurally Related Phenol and Piperazine Derivatives
| Compound Type | Assay | Key Findings | Reference |
|---|---|---|---|
| 1-(Phenoxyethyl)-piperazine derivatives | SOD (Superoxide Dismutase) Activity | A derivative with two methyl groups enhanced SOD activity by approximately 140%. | ptfarm.pl |
| 1,3,5-Triazine analogues with phenol and piperazine | ABTS Radical Scavenging | Compounds 5, 6, 13, and 25 showed EC50 values (17.16-27.78 μM) that were 5 times lower than the standards Trolox and ascorbic acid. | nih.gov |
| Piperazine derivatives with a xanthine moiety | DPPH Radical Scavenging | Compound 3c, which contains a hydroxyl group, demonstrated the highest antioxidant activity with an IC50 of 189.42 μmol/L. | nih.gov |
Enzyme Inhibition Studies (e.g., Kinases, α-Glucosidase)
The piperazine moiety is a recognized pharmacophore in the development of enzyme inhibitors, attributed to its structural characteristics that allow for favorable interactions with enzyme active sites. nih.govresearchgate.net Derivatives of piperazine have been extensively investigated as inhibitors of a wide range of enzymes, including kinases and α-glucosidase.
Kinase Inhibition
Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. The piperazine ring is a common feature in many kinase inhibitors. For example, Palbociclib, Ribociclib, and Abemaciclib are Cyclin-Dependent Kinase (CDK) 4/6 inhibitors that incorporate a piperazine moiety, which typically lies in the solvent-exposed region of the kinase. nih.gov
Research on benzofuran (B130515) derivatives linked to piperazine has led to the discovery of potent type II CDK2 inhibitors. nih.gov Some of these hybrid molecules exhibited inhibitory activity in the nanomolar range, comparable to or even more potent than the reference inhibitor staurosporine. nih.gov The diverse biological activities of piperazine derivatives often stem from their ability to modulate cellular pathways, including those regulated by kinases like the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net
Table 2: Kinase Inhibitory Activity of Piperazine Derivatives
| Compound Class | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Benzofuran-piperazine hybrids | CDK2 | 40.91 nM (Compound 9h) | nih.gov |
| Benzofuran-piperazine hybrids | CDK2 | 52.63 nM (Compound 13c) | nih.gov |
| Palbociclib (piperazine-containing) | CDK4/6 | Not specified in snippet | nih.gov |
α-Glucosidase Inhibition
α-Glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes, as they can delay carbohydrate digestion and absorption. doi.org The piperazine moiety has been identified as a key structural feature in potent α-glucosidase inhibitors. nih.gov Studies on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives revealed them to be noncompetitive inhibitors of α-glucosidase. nih.govresearchgate.net
Furthermore, research on quinoline-piperazine-acetamide derivatives has identified compounds with notable inhibitory activity against α-glucosidase, in some cases surpassing the potency of the standard drug, acarbose. doi.org The structural similarity of piperidine (B6355638) analogues to natural glucosidase inhibitors like nojirimycin (B1679825) has also prompted the investigation of piperazine-containing compounds for this activity. nih.govresearchgate.net
Table 3: α-Glucosidase Inhibitory Activity of Piperazine and Related Derivatives
| Compound Class | Inhibition Type | Key Findings | Reference |
|---|---|---|---|
| 4-(Dimethylaminoalkyl)piperazine-1-carbodithioate derivatives | Noncompetitive | Identified a new allosteric site on the enzyme to which the compounds bind. | nih.govresearchgate.net |
| Quinoline-piperazine-acetamide derivatives | Uncompetitive | Compound 6m showed superior inhibition (IC50 = 280.0 µM) compared to acarbose. | doi.org |
| Hydroxyl piperidine analogues | Not specified | Analogue I showed 87.4% inhibition. | nih.gov |
Given the prevalence of the piperazine scaffold in a multitude of kinase and α-glucosidase inhibitors, it is plausible that "this compound" could exhibit inhibitory activity against these or other enzymes. However, dedicated enzymatic assays would be necessary to confirm and quantify such potential activities.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Impact of Substituent Variations on Biological Potency and Selectivity
The biological potency and selectivity of compounds based on the 4-((4-Methylpiperazin-1-yl)methyl)phenol framework can be significantly altered by the introduction of various substituents. While direct SAR studies on this specific molecule are not extensively published, valuable insights can be drawn from structurally related compounds, such as analogs of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), which share the piperazine-methyl-aromatic core. These analogs have been studied as inhibitors of Equilibrative Nucleoside Transporters (ENTs), which are crucial in nucleotide synthesis and the regulation of adenosine.
Research into these analogs has demonstrated that modifications to the aromatic rings and other parts of the molecule can dramatically affect their inhibitory activity against ENT1 and ENT2. For instance, the presence and position of halogen substitutes on the fluorophenyl moiety attached to the piperazine (B1678402) ring are essential for inhibitory effects on both ENT1 and ENT2. The replacement of a larger aromatic system, like naphthalene, with a smaller one, such as benzene (B151609), can abolish the inhibitory effects. However, the addition of specific substituents to the benzene ring can restore or even enhance this activity.
For example, adding a methyl group at the meta position or an ethyl or oxymethyl group at the para position of the benzene ring can regain inhibitory activity on both ENT1 and ENT2. In contrast, the addition of a chloride to the meta position of the benzene moiety tends to restore inhibitory effect on ENT1 but not ENT2. This highlights the subtle interplay between substituent electronics, sterics, and the specific topology of the target protein's binding site.
| Compound | Substituent Modification | IC50 ENT1 (µM) | IC50 ENT2 (µM) | Selectivity (ENT1/ENT2) |
|---|---|---|---|---|
| Analog 2a | Addition of Chloride to meta-position of benzene moiety | 104.92 | > 200 | ENT1 Selective |
| Analog 2b | Addition of Methyl to meta-position of benzene moiety | 12.68 | 2.95 | ENT2 Selective (4.3x) |
| Analog 3b | Addition of Ethyl to para-position of benzene moiety | 1.65 | > 200 | ENT1 Selective |
| Analog 3c | Addition of Oxymethyl to para-position of benzene moiety | 2.38 | 0.57 | ENT2 Selective (4.2x) |
Influence of Stereochemistry on Pharmacological Profiles
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological profile. researchgate.net While this compound itself is an achiral molecule, the introduction of chiral centers through substitution on the piperazine ring or the benzylic methylene (B1212753) bridge would result in stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit significantly different biological activities.
The differential activity of stereoisomers arises from the fact that biological targets, such as receptors and enzymes, are themselves chiral. This often leads to one stereoisomer having a higher affinity for the target than the other. Understanding the structure-activity relationships of piperazine derivatives necessitates considering the role of stereochemistry in their interactions with biological targets. researchgate.net
In the broader context of piperazine-containing drugs, stereochemistry has been shown to be a critical determinant of efficacy and selectivity. For example, in the development of chiral chloroquine (B1663885) analogs with substituted piperazines for antimalarial activity, the stereochemistry of the side chain significantly influenced their potency. nih.gov Similarly, studies on bitopic ligands for the dopamine (B1211576) D3 receptor have demonstrated that the chirality of the piperazine-containing scaffold is key to achieving high potency and selectivity.
Therefore, if chiral derivatives of this compound were to be synthesized, it would be crucial to separate and evaluate the individual stereoisomers. This would allow for the identification of the "eutomer" (the more active isomer), potentially leading to a more potent and selective drug with a better therapeutic index.
Design Principles for Optimizing Bioactivity
Based on the available SAR data for related compounds and general principles of medicinal chemistry, several design strategies can be proposed to optimize the bioactivity of derivatives of this compound.
Systematic Substituent Scanning: A primary approach involves the systematic substitution of the phenol (B47542) ring. Introducing a variety of substituents with different electronic (electron-donating and electron-withdrawing) and steric properties can help to map the chemical space around the core scaffold. For example, small, lipophilic groups may enhance membrane permeability, while hydrogen bond donors or acceptors could form key interactions with a biological target.
Bioisosteric Replacement: The phenol hydroxyl group is a key feature, likely involved in hydrogen bonding. Bioisosteric replacement of this group with other functionalities that can act as hydrogen bond donors or acceptors (e.g., carboxylic acid, sulfonamide, or other heterocyclic rings) could lead to improved potency or altered selectivity.
Conformational Constraint: The flexibility of the piperazine ring and the linker to the phenol group can be constrained to lock the molecule into a more bioactive conformation. This can be achieved by introducing cyclic structures or double bonds. A more rigid structure can lead to higher affinity for the target receptor by reducing the entropic penalty of binding.
Introduction of Chirality: As discussed, strategically introducing chiral centers and subsequent evaluation of the individual enantiomers or diastereomers can be a powerful tool for enhancing potency and selectivity. This is a well-established principle in drug design that often leads to significant improvements in the pharmacological profile of a lead compound.
By applying these design principles in an iterative process of synthesis and biological testing, it is possible to rationally design and optimize derivatives of this compound to achieve desired therapeutic effects.
Computational and Theoretical Chemistry Applications in Compound Research
Molecular Docking and Virtual Screening for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Virtual screening, a related process, involves the rapid computational assessment of large libraries of chemical structures to identify those most likely to bind to a drug target, typically a protein or enzyme. researchgate.netnih.gov These methods are instrumental in drug discovery for identifying potential lead compounds.
In the context of 4-((4-Methylpiperazin-1-yl)methyl)phenol, molecular docking could be employed to predict its binding affinity and mode of interaction with various biological targets. For instance, studies on similar arylpiperazine derivatives have utilized molecular docking to investigate their potential as anticancer agents by modeling their interactions with receptors like the androgen receptor. nih.gov Such studies often reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that contribute to the stability of the ligand-receptor complex. nih.govnih.gov For example, in a study of piperazine (B1678402) derivatives, molecular docking revealed binding affinities in the range of -7.1 to -7.5 kcal/mol with the androgen receptor. nih.gov
Virtual screening campaigns could be used to identify this compound from a large chemical library as a potential inhibitor of a specific enzyme or receptor. The process involves computationally "docking" each molecule in the library into the active site of the target and scoring their predicted binding affinity. mdpi.commdpi.comu-strasbg.fr Those with the best scores are then selected for further experimental testing. The unique combination of a phenol (B47542) group, which can act as a hydrogen bond donor and acceptor, and the methylpiperazine moiety, which is often found in bioactive compounds, makes this compound an interesting candidate for such screening efforts. researchgate.net
Table 1: Illustrative Molecular Docking Data for Piperazine Derivatives
| Compound | Target | Binding Affinity (kcal/mol) | Interacting Residues (Example) |
|---|---|---|---|
| 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine | Androgen Receptor | -7.5 | Not specified |
| 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile | Androgen Receptor | -7.1 | Not specified |
| N-methyl-piperazine chalcone (B49325) derivative | MAO-B | -11.6 | THR196, GLN206, TYR435 |
This table presents data for illustrative purposes from studies on related piperazine derivatives to demonstrate the type of information obtained from molecular docking studies. nih.govmdpi.com
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and reactivity of molecules. scirp.org DFT methods are used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic energies. researchgate.net
A key application of DFT in the study of compounds like this compound is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uobasrah.edu.iq The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. uobasrah.edu.iq The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. uobasrah.edu.iqresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. uobasrah.edu.iq
For phenolic compounds, DFT calculations can elucidate the effects of substituents on their electronic properties and reactivity. acs.org For instance, the electron-donating or withdrawing nature of the -(CH2-piperazine-CH3) group at the para position of the phenol ring in this compound would influence the electron density distribution across the molecule, which can be quantified through DFT calculations. acs.org This, in turn, affects properties such as acidity and antioxidant potential. nih.gov
Table 2: Representative HOMO-LUMO Energy Gaps for Related Aromatic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 |
| Bisphenol-A (BPA) | -6.01 | -0.51 | 5.50 |
| 3,6-bis(4-hydroxyphenyl)piperazine-2,5-dione (BHPPD) | -6.04 | -1.25 | 4.79 |
This table contains data from DFT studies on related aromatic and piperazine-containing compounds to illustrate typical HOMO-LUMO energy values. scirp.orguobasrah.edu.iq
Prediction and Simulation of Spectroscopic Data
Computational chemistry offers powerful tools for the prediction and simulation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. uncw.edu These simulations are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.
For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts. github.io The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. scispace.com These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). github.io Such predictions can aid in the assignment of experimental NMR signals, especially for complex molecules with overlapping peaks. nih.gov
Similarly, theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. scispace.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of chemical bonds. scispace.com These predicted frequencies and their corresponding intensities can be compared with experimental IR spectra to identify characteristic functional groups. For this compound, this would include the O-H stretch of the phenol group, the C-H stretches of the aromatic and aliphatic portions, and various vibrations associated with the piperazine ring. wallonie.be
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Piperazine Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| NH stretch | 3173 | Not specified in source |
| Aromatic C-H stretch | Not specified in source | Not specified in source |
| Aliphatic C-H stretch | Not specified in source | Not specified in source |
This table illustrates the type of data generated from spectroscopic simulations, using an example of a related piperazine derivative to show the comparison between experimental and calculated values. scispace.com
Conformational Analysis and Stability Predictions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rcsi.com Computational methods are widely used to determine the preferred conformations of a molecule and to predict their relative stabilities. rsc.org
For this compound, the piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. nih.gov The substituents on the piperazine ring, namely the methyl group and the benzylphenol group, can be in either axial or equatorial positions. nih.gov Computational energy calculations can determine which of these conformations is more stable. Studies on N-methylpiperidine, a closely related structure, have shown that the equatorial conformation is generally more stable. rsc.org
Furthermore, the rotation around the single bonds connecting the phenol ring to the methylene (B1212753) bridge and the methylene bridge to the piperazine ring gives rise to additional conformers. rcsi.com By performing a systematic search of the conformational space and calculating the energy of each conformer, a potential energy surface can be generated. rcsi.com This allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as other low-energy conformers that may be present at room temperature. rsc.org These conformational preferences can have a significant impact on the molecule's biological activity, as the shape of the molecule determines how well it can fit into the binding site of a target protein. nih.gov
Table 4: Relative Energies of Conformers for a Substituted Piperidine (B6355638)
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Equatorial | 0.0 (Reference) |
| Axial | +1.8 |
This table presents illustrative data from a computational study on a related substituted piperidine to demonstrate the energy differences between conformers. nih.gov
Potential Academic Applications and Future Research Trajectories
Development of Novel Chemical Probes and Biological Tools
The inherent properties of the phenol (B47542) and piperazine (B1678402) scaffolds lend themselves to the development of sophisticated chemical probes. The phenolic hydroxyl group can be a key player in hydrogen bonding interactions with biological targets. nih.gov Furthermore, the piperazine moiety is a common feature in many pharmacologically active compounds, known to influence properties like solubility and cell permeability. nih.govresearchgate.net
The development of piperazine-fused cyclic disulfides as bioreductive probes highlights the utility of the piperazine core in creating tools for studying cellular redox biology. acs.org While not a direct application of 4-((4-Methylpiperazin-1-yl)methyl)phenol, this research underscores the potential of the piperazine scaffold in probe development. Future research could focus on modifying the phenolic ring of this compound with fluorophores or other reporter groups to create fluorescent probes for imaging specific biological processes or targets. The methylpiperazine group could be tailored to enhance target specificity and cellular uptake.
Exploration of Agricultural Applications (e.g., Herbicidal Activity)
The piperazine ring is a recognized structural component in the design of novel agrochemicals. rhhz.net Derivatives of piperazine have been investigated for a range of applications, including as pesticides, insecticides, and fungicides. cognitivemarketresearch.com The presence of a phenol group, a common feature in some herbicides, further suggests the potential of this compound in an agricultural context.
Studies on other piperazine-containing compounds have demonstrated their potential as herbicides. For instance, certain N-methyl-piperazine derivatives have shown notable herbicidal activities. rhhz.net The exploration of this compound and its analogues could lead to the discovery of new herbicidal agents with unique modes of action. Research in this area would involve screening the compound for its effects on various plant species and understanding its mechanism of action at the molecular level. The structural similarity to other bioactive agrochemicals makes this a promising, yet underexplored, avenue of research.
Identification of Unexplored Biological Targets and Mechanisms for Further Investigation
The piperazine scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.govbenthamdirect.com The combination of the piperazine moiety with a phenol ring in this compound suggests that it could interact with a variety of biological targets that are currently unexplored for this specific compound.
For example, piperazine derivatives have been investigated as tyrosinase inhibitors, which are relevant for conditions related to melanin (B1238610) biosynthesis. nih.govresearchgate.net Others have been explored as kappa opioid receptor antagonists and for their neuropharmacological activity. nih.govacs.org Given the broad bioactivity of related compounds, a comprehensive biological screening of this compound is warranted. This could involve high-throughput screening against a panel of enzymes, receptors, and cell lines to identify novel biological activities. Subsequent research could then focus on elucidating the mechanism of action and identifying the specific molecular targets, paving the way for new therapeutic or research applications.
Q & A
Q. What are the established synthetic pathways for 4-((4-Methylpiperazin-1-yl)methyl)phenol, and how can reaction parameters be optimized?
Answer: The compound is synthesized via a Mannich reaction between phenol derivatives, formaldehyde, and 4-methylpiperazine. Key parameters include:
- pH control : Maintain alkaline conditions (pH 9–10) using sodium hydroxide to facilitate amine activation .
- Temperature : Optimize at 60–70°C to balance reaction rate and byproduct formation .
- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity. Monitor progress via TLC (silica gel, ethyl acetate/methanol 4:1) .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
Answer: Use a multi-technique approach:
Q. How should researchers assess the stability of this compound under varying storage conditions?
Answer: Conduct accelerated stability studies:
- Temperature : Store at –20°C in amber vials to prevent degradation.
- pH stability : Test in buffers (pH 4–9) over 72 hours; analyze via HPLC for decomposition products .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of derivatives?
Answer: Employ single-crystal X-ray diffraction:
Q. What strategies address contradictions in reported biological activities across studies?
Answer: Standardize assay conditions and validate findings:
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-based) with Scatchard analysis for Kd determination.
- Control variables : Maintain consistent pH (7.4 ± 0.1), ionic strength, and pre-incubation times .
- Statistical rigor : Apply four-parameter logistic models to dose-response curves (n ≥ 3 replicates) .
Q. How can regioselective functionalization of the piperazine ring be achieved?
Answer: Optimize protecting group strategies:
- Selective alkylation : Use tert-butyloxycarbonyl (Boc) to protect the secondary amine, followed by deprotection with TFA .
- Catalysis : Employ Pd/C for hydrogenation of nitro intermediates without altering the piperazine core .
Q. What computational methods predict the compound’s interaction with biological targets?
Answer: Combine molecular docking and dynamics:
- Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases PDB: 3NY3).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Methodological Considerations
Q. How should HPLC conditions be optimized for quantifying this compound in biological matrices?
Answer: Develop a validated LC-MS/MS method:
Q. What in vitro models are suitable for preliminary toxicity profiling?
Answer: Prioritize hepatotoxicity and cardiotoxicity screens:
- HepG2 cells : Assess IC50 via MTT assay after 48-hour exposure.
- hERG inhibition : Use patch-clamp electrophysiology (IC50 determination at 0.1–10 µM) .
Data Interpretation Challenges
Q. How can researchers differentiate between true biological activity and assay artifacts?
Answer: Implement orthogonal validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
